molecular formula C10H12N2O2 B022780 (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS No. 152305-23-2

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Cat. No. B022780
M. Wt: 192.21 g/mol
InChI Key: WNAVSKJKDPLWBD-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives and related compounds involves multiple steps, starting from precursors like benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement processes. For instance, Lucarini and Tomasini (2001) described the synthesis of oligomers containing oxazolidin-2-ones by activating the carboxy group, achieving good yields and suggesting the potential for creating ordered structures (Lucarini & Tomasini, 2001). Additionally, He et al. (2014) developed a general method for synthesizing oxazolidin-2-ones directly from 1,3-diols or 3-amino alcohols using iodobenzene dichloride and sodium azide, showcasing a versatile approach to these compounds (He et al., 2014).

Molecular Structure Analysis

The molecular structure of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives has been studied extensively. For example, Kumari et al. (2016) performed single-crystal X-ray analysis of a Schiff base derived from (S)-4-(4-Aminobenzyl)oxazolidin-2-one, revealing a 1-D slipped, face-to-face motif, which indicates the potential for these compounds in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of (S)-4-(4-Aminobenzyl)oxazolidin-2-one involves condensation reactions, as seen in the synthesis of Schiff bases. This functional group allows for further chemical modifications, providing a pathway to a wide range of derivatives with potential applications in various fields. For instance, the synthesis of N-alkylated derivatives has been explored for the inhibition of enzymes, demonstrating the chemical versatility of these compounds (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties of (S)-4-(4-Aminobenzyl)oxazolidin-2-one and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthetic pathways. The determination of these properties is essential for understanding the behavior of these compounds in different environments and for optimizing their use in synthetic chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are key to the utility of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in synthetic chemistry. These properties determine how the compound can be incorporated into larger molecules or how it can be used as a building block for more complex structures. Research in this area focuses on exploring the full potential of these compounds in organic synthesis and their applications in creating biologically active molecules.

Scientific Research Applications

  • Antibacterial Activity : This compound exhibits antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, suggesting its potential use in treating infections caused by these strains (Córdova-Guerrero et al., 2014).

  • Inhibition of Aromatase : It acts as a novel inhibitor of the cytochrome P-450 enzyme aromatase, showing potential as a lead compound in the search for more specific aromatase inhibitors (Ahmed et al., 2002).

  • IDH1R132H Mutant Inhibitor : This compound is a potent inhibitor of IDH1R132H and has potential for further optimization in IDH1R132H-mutant specific inhibitors (Levell et al., 2017).

  • Inhibition of Human Placental Aromatase : Both enantiomers of this compound possess greater inhibitory activity against human placental aromatase, with the S-enantiomer being less potent than the R-enantiomer (Ahmed et al., 2002).

  • Antimicrobial Activity and DNA Gyrase Protein Binding : It shows antimicrobial activity against various pathogenic microorganisms and binds to the DNA Gyrase Protein (Rosy et al., 2015).

  • Ligand for CuI-Catalyzed Reactions : The compound is an efficient ligand for CuI-catalyzed amidation of aryl halides and cyclization of ortho-halobenzanilides (Ma & Jiang, 2008).

  • Foldamer Synthesis : Oligomers of related compounds fold in ordered structures and control the formation of a specific peptide bond in the trans conformation (Lucarini & Tomasini, 2001).

  • Intermediate for Asymmetric Synthesis : The S-enantiomer is a key intermediate for the preparation of polymer-supported Evans' oxazolidin-2-ones for solid-supported asymmetric synthesis (Green et al., 2003).

  • Protective Groups in Medicinal Chemistry : The 1,3-oxazolidin-2-one nucleus is a popular framework in synthetic organic chemistry and medicinal chemistry, useful as protective groups for the 1,2-aminoalcohol system and in antibacterial drugs (Zappia et al., 2007).

  • Synthesis of New Heterocyclic Compounds : New heterocyclic compounds based on (S)-4-(4-aminobenzyl)oxazolidin-2-one have been synthesized and studied for their biological activity (Tlekhusezh et al., 1996).

  • Applications in Organic Light Emitting Devices : A synthesized compound based on this structure has potential applications in organic light emitting devices and nonlinear optical materials (Kumari et al., 2016).

  • Enzymatic Synthesis : Immobilized lipases can synthesize related oxazolidin-2-ones, leading to compounds like 3-ethyl-1,3-oxazolidin (Yadav & Pawar, 2014).

properties

IUPAC Name

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAVSKJKDPLWBD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285890
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-aminobenzyl)oxazolidin-2-one

CAS RN

152305-23-2
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152305-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-(4-Aminobenzyl)oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-(4-Aminobenzyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Manikandan, J Swaminathan, SS Tagore… - … Acta Part A: Molecular …, 2020 - Elsevier
The experimental geometry (XRD), vibrational (IR and Raman), electronic (UV–visible) and NMR spectra of (S)-4-(4-Amino-benzyl)-oxazolidin-2-one (ABO) have been corroborated …
Number of citations: 3 www.sciencedirect.com
S Baruah, M Aier, A Puzari - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
The impact of linezolid as an antibiotic against gram‐positive bacteria has inspired synthetic chemists to use oxazolidinones as substrate molecule in the synthesis of newer scaffolds …
Number of citations: 6 onlinelibrary.wiley.com
AŞ Yılmaz, G Uluçam - Heliyon, 2023 - cell.com
A novel compound N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) was synthesized by addition, rearrangement, and intramolecular cyclization reactions. …
Number of citations: 7 www.cell.com

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